Isodaphnoretin B

Description

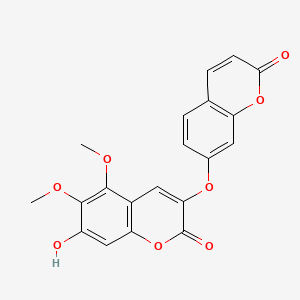

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-5,6-dimethoxy-3-(2-oxochromen-7-yl)oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O8/c1-24-18-12-8-16(20(23)28-15(12)9-13(21)19(18)25-2)26-11-5-3-10-4-6-17(22)27-14(10)7-11/h3-9,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSJYKPMAYMIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC(=O)C(=C2)OC3=CC4=C(C=C3)C=CC(=O)O4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isodaphnoretin B: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodaphnoretin B is a biflavonoid that has garnered interest within the scientific community for its potential pharmacological activities. As a member of the flavonoid family, it is presumed to possess antioxidant, anti-inflammatory, and potentially anti-cancer properties. This technical guide provides a comprehensive overview of the known natural sources of Isodaphnoretin B, detailed methodologies for its isolation, and an exploration of its potential biological signaling pathways based on current research and the activities of structurally related compounds.

Natural Sources of Isodaphnoretin B

The primary documented natural source of Isodaphnoretin B is the root of Stellera chamaejasme L. , a perennial flowering plant belonging to the Thymelaeaceae family. This plant is found in regions of China and Russia and has a history of use in traditional medicine. Various studies on the chemical constituents of Stellera chamaejasme have confirmed the presence of a diverse array of bioactive compounds, including lignans, coumarins, and numerous flavonoids, among which is Isodaphnoretin B.

Isolation of Isodaphnoretin B from Stellera chamaejasme

While a specific, detailed protocol for the isolation of Isodaphnoretin B with quantitative yields is not extensively reported in publicly available literature, a general methodology can be constructed based on the established procedures for isolating flavonoids and other chemical constituents from the roots of Stellera chamaejasme. The following protocol represents a comprehensive approach that can be adapted for the targeted isolation of Isodaphnoretin B.

Experimental Protocol: Isolation of Isodaphnoretin B

This protocol is a composite of standard phytochemical isolation techniques and specific methods reported for the fractionation of extracts from Stellera chamaejasme.

1. Plant Material Collection and Preparation:

-

Collect fresh roots of Stellera chamaejasme.

-

Thoroughly wash the roots to remove soil and debris.

-

Air-dry the roots in a well-ventilated area, protected from direct sunlight, until they are brittle.

-

Grind the dried roots into a coarse powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered root material (e.g., 1 kg) with 95% ethanol (e.g., 5 L) at room temperature for 24-48 hours with occasional stirring.

-

Filter the extract through cheesecloth or a suitable filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

3. Fractionation:

-

Suspend the crude ethanol extract in water (e.g., 1 L) to form a slurry.

-

Perform liquid-liquid partitioning successively with solvents of increasing polarity:

-

Petroleum ether (e.g., 3 x 1 L) to remove non-polar compounds like fats and sterols.

-

Dichloromethane (or chloroform) (e.g., 3 x 1 L) to extract compounds of intermediate polarity.

-

Ethyl acetate (e.g., 3 x 1 L) which is expected to contain the flavonoid-rich fraction, including Isodaphnoretin B.

-

n-Butanol (e.g., 3 x 1 L) to isolate more polar compounds.

-

-

Concentrate each fraction to dryness using a rotary evaporator.

4. Chromatographic Purification:

-

Subject the ethyl acetate fraction to column chromatography on a silica gel (100-200 mesh) column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration (e.g., 100:0, 99:1, 98:2, ..., 90:10, 80:20, v/v).

-

Collect fractions of the eluate (e.g., 20 mL each) and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5, v/v) and visualizing under UV light (254 nm and 365 nm).

-

Combine fractions with similar TLC profiles.

-

Further purify the fractions containing the target compound (Isodaphnoretin B) using repeated column chromatography on silica gel or Sephadex LH-20 (eluting with methanol).

-

For final purification to obtain high-purity Isodaphnoretin B, employ preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water).

5. Structure Elucidation:

-

Confirm the identity and structure of the isolated Isodaphnoretin B using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe characteristic absorption maxima.

-

Quantitative Data

| Parameter | Value | Source |

| Yield of Crude Ethanol Extract | Not Reported | - |

| Yield of Ethyl Acetate Fraction | Not Reported | - |

| Final Yield of Isodaphnoretin B | Not Reported | - |

| Purity of Isolated Isodaphnoretin B | Not Reported | - |

Potential Biological Signaling Pathways

While the specific signaling pathways modulated by Isodaphnoretin B are not yet fully elucidated, the biological activities of structurally related flavonoids, such as daphnoretin, provide valuable insights into its potential mechanisms of action. Two key pathways that are likely targets for Isodaphnoretin B are the PI3K/AKT and NF-κB signaling pathways, which are critical in cell proliferation, inflammation, and apoptosis.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism. Dysregulation of this pathway is frequently observed in cancer. Daphnoretin, a compound structurally similar to Isodaphnoretin B, has been shown to inhibit the PI3K/AKT pathway in cancer cells, leading to apoptosis and reduced proliferation.[1][2][3] It is plausible that Isodaphnoretin B exerts similar effects.

Figure 1: Inferred inhibitory action of Isodaphnoretin B on the PI3K/AKT signaling pathway.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response and also plays a role in cell survival and proliferation.[4][5][6] Chronic activation of NF-κB is associated with various inflammatory diseases and cancers. Flavonoids are known to modulate this pathway. It is hypothesized that Isodaphnoretin B may inhibit the activation of NF-κB, thereby exerting anti-inflammatory and anti-cancer effects.

Figure 2: Inferred inhibitory action of Isodaphnoretin B on the NF-κB signaling pathway.

Conclusion

Isodaphnoretin B, a biflavonoid primarily sourced from the roots of Stellera chamaejasme, presents a promising area for further research in drug discovery and development. While specific isolation protocols and quantitative data remain to be fully documented, the methodologies outlined in this guide provide a solid foundation for its purification and characterization. The potential for Isodaphnoretin B to modulate key signaling pathways such as PI3K/AKT and NF-κB, inferred from the activity of related compounds, highlights its therapeutic potential and warrants further investigation into its precise mechanisms of action. This guide serves as a valuable resource for researchers embarking on the study of this intriguing natural product.

References

- 1. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB - Wikipedia [en.wikipedia.org]

- 3. jcancer.org [jcancer.org]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

Total Synthesis of Isodaphnoretin B: A Review of the Current Landscape

For Researchers, Scientists, and Drug Development Professionals

Status Update: As of late 2025, a total synthesis of the natural product Isodaphnoretin B has not been reported in peer-reviewed scientific literature. This document summarizes the current state of knowledge regarding Isodaphnoretin B and outlines the necessary steps that would be required for its eventual synthesis, based on the synthesis of structurally related compounds.

Isodaphnoretin B is a bicoumarin that was first isolated from the roots of Stellera chamaejasme[1][2]. Its structure was elucidated using spectroscopic techniques, revealing a complex assembly of two coumarin moieties linked by an ether bond[1]. While the parent compound, daphnoretin, has been the subject of synthetic efforts, Isodaphnoretin B remains an unachieved synthetic target.

This guide will therefore focus on the known information about Isodaphnoretin B and present a prospective analysis of a potential synthetic strategy.

Retrosynthetic Analysis of Isodaphnoretin B

A key challenge in the synthesis of Isodaphnoretin B is the regioselective formation of the diaryl ether linkage and the construction of the two distinct coumarin heterocycles. A plausible retrosynthetic analysis would disconnect the molecule at the central ether bond, leading to two coumarin precursors.

Caption: Retrosynthetic analysis of Isodaphnoretin B.

Proposed Synthetic Strategy

A forward synthesis would likely involve the following key steps:

-

Synthesis of Coumarin Cores: The two substituted coumarin rings would be synthesized independently. Standard methods for coumarin synthesis, such as the Pechmann condensation or the Perkin reaction, could be employed, starting from appropriately substituted phenols and β-ketoesters or cinnamic acids.

-

Functionalization for Coupling: One coumarin precursor would need to be functionalized with a hydroxyl group at the appropriate position (Precursor A), while the other would require a leaving group, such as a halogen, to facilitate the ether linkage formation (Precursor B).

-

Diaryl Ether Formation: The key bond formation would be achieved through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction (e.g., Ullmann condensation or a Buchwald-Hartwig amination analogue for etherification) between the two coumarin fragments.

Caption: Proposed synthetic workflow for Isodaphnoretin B.

Quantitative Data (Prospective)

As no synthesis has been reported, no quantitative data is available. A successful synthesis would need to report the following for each step:

| Step | Reagents and Conditions (Hypothetical) | Yield (%) | Spectroscopic Data (Expected) |

| Synthesis of Precursor A | Substituted Phenol, Ethyl Acetoacetate, H₂SO₄ | TBD | ¹H NMR, ¹³C NMR, HRMS confirming the structure of the hydroxy-coumarin. |

| Synthesis of Precursor B | Substituted Salicylaldehyde, Acetic Anhydride, NaOAc; then NBS, AIBN | TBD | ¹H NMR, ¹³C NMR, HRMS confirming the structure of the bromo-coumarin. |

| Ullmann Coupling | Precursor A, Precursor B, CuI, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | TBD | ¹H NMR, ¹³C NMR, HRMS confirming the formation of the diaryl ether linkage and the final structure of Isodaphnoretin B. |

| Final Product Characterization | - | - | Comparison of spectroscopic data (¹H NMR, ¹³C NMR, HRMS, IR, UV) with the data reported for the natural product. |

TBD: To Be Determined

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical protocols for the key steps, based on established methodologies for similar transformations.

4.1. Synthesis of a Hydroxy-Coumarin Precursor (Pechmann Condensation)

-

To a stirred solution of the substituted phenol (1.0 eq) in a suitable solvent (e.g., nitrobenzene or neat), add the β-ketoester (1.1 eq).

-

Slowly add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or Amberlyst-15).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice water.

-

Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure hydroxy-coumarin.

4.2. Synthesis of a Bromo-Coumarin Precursor (Perkin Reaction and Halogenation)

-

Perkin Reaction: A mixture of the substituted salicylaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.5 eq) is heated at 180 °C for several hours. The reaction mixture is then cooled and poured into water. The resulting solid is filtered, washed, and recrystallized to yield the coumarin.

-

Bromination: To a solution of the coumarin (1.0 eq) in a suitable solvent (e.g., CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator (e.g., AIBN). Reflux the mixture under inert atmosphere and monitor by TLC. After completion, cool the reaction, filter off the succinimide, and concentrate the filtrate. Purify the residue by column chromatography to obtain the bromo-coumarin.

4.3. Ullmann Condensation for Diaryl Ether Formation

-

To a flame-dried flask under an inert atmosphere, add the hydroxy-coumarin (1.0 eq), the bromo-coumarin (1.0 eq), copper(I) iodide (0.2 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a high-boiling polar aprotic solvent (e.g., DMF or DMSO).

-

Heat the reaction mixture to 120-160 °C and stir vigorously. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Isodaphnoretin B.

Conclusion and Future Outlook

The total synthesis of Isodaphnoretin B represents a significant challenge in natural product synthesis. The development of an efficient and regioselective method for the crucial diaryl ether bond formation will be key to a successful synthesis. The completion of the total synthesis will not only provide access to this biologically interesting molecule for further pharmacological studies but also pave the way for the synthesis of novel analogues with potentially enhanced therapeutic properties. Researchers are encouraged to pursue this synthetic challenge to unlock the full potential of this natural product.

References

An In-depth Technical Guide to the Putative Biosynthetic Pathway of Isodaphnoretin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodaphnoretin B, a natural product isolated from the roots of Stellera chamaejasme, belongs to the diverse class of plant secondary metabolites known as coumarins. Its complex dimeric structure suggests a fascinating biosynthetic origin, likely involving the convergence of branches of the phenylpropanoid pathway and subsequent oxidative coupling. While the complete enzymatic pathway for Isodaphnoretin B has not been fully elucidated in Stellera chamaejasme, a putative pathway can be constructed based on well-characterized enzymatic reactions in plant secondary metabolism. This technical guide provides a detailed overview of the proposed biosynthetic route to Isodaphnoretin B, including the key enzymatic steps, relevant quantitative data from homologous systems, and detailed experimental protocols for the investigation of the involved enzyme classes.

Proposed Biosynthetic Pathway of Isodaphnoretin B

The biosynthesis of Isodaphnoretin B is proposed to proceed through the following major stages:

-

Core Phenylpropanoid Pathway : The synthesis of the basic building blocks for both monomeric units of Isodaphnoretin B begins with the amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway.

-

Divergent Biosynthesis of Coumarin Monomers : The phenylpropanoid pathway diverges to produce two distinct coumarin precursors.

-

Oxidative Dimerization : The two coumarin monomers undergo an oxidative coupling reaction to form the final Isodaphnoretin B structure.

A detailed schematic of this putative pathway is presented below, followed by an in-depth discussion of each stage.

Core Phenylpropanoid Pathway

The initial steps of the pathway are common to the biosynthesis of a vast array of plant natural products, including flavonoids and lignin.

-

Deamination of L-Phenylalanine : The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Hydroxylation of Cinnamic Acid : Cinnamic acid is then hydroxylated at the 4-position to yield p-coumaric acid. This reaction is catalyzed by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.

-

Activation of p-Coumaric Acid : For entry into downstream pathways, p-coumaric acid is activated to its corresponding CoA-thioester, p-coumaroyl-CoA, by 4-Coumarate:CoA Ligase (4CL) .

Biosynthesis of the Monomeric Precursors

p-Coumaroyl-CoA serves as a central branch-point intermediate for the synthesis of the two proposed coumarin monomers of Isodaphnoretin B.

Monomer A: 7,8-Dihydroxy-6-methoxycoumarin (Hypothetical Precursor)

-

ortho-Hydroxylation : p-Coumaroyl-CoA undergoes ortho-hydroxylation to yield 2,4-dihydroxycinnamoyl-CoA. This reaction is catalyzed by a Coumaroyl-CoA 2'-hydroxylase (C2'H) .

-

Lactonization : The resulting molecule spontaneously cyclizes to form the coumarin scaffold, yielding umbelliferone (7-hydroxycoumarin).

-

Hydroxylation and Methylation : Umbelliferone is then proposed to undergo two further modifications:

-

Hydroxylation at the 8-position by a hydroxylase to yield daphnetin (7,8-dihydroxycoumarin).

-

Methylation of the 6-hydroxyl group (following an initial hydroxylation at this position) by an O-methyltransferase (OMT) .

-

Monomer B: A Dihydroxycoumarin Derivative (Hypothetical Precursor)

The exact structure of the second monomer is not definitively established. However, based on the molecular formula of Isodaphnoretin B (C₂₀H₁₄O₈), a plausible second monomer is a dihydroxycoumarin. The biosynthesis would follow a similar route to Monomer A, potentially with different hydroxylation patterns.

Final Dimerization Step

The final and key step in the biosynthesis of Isodaphnoretin B is the oxidative coupling of the two monomeric coumarin precursors.

-

Oxidative Coupling : This reaction is likely catalyzed by a peroxidase or a laccase . These enzymes generate radical species from the phenolic substrates, which then non-enzymatically couple to form the dimeric structure with a C-O-C ether linkage.

Quantitative Data

As the enzymes for Isodaphnoretin B biosynthesis have not been isolated and characterized from Stellera chamaejasme, the following table summarizes representative kinetic data for the key enzyme classes from other plant species. This information is valuable for designing experiments and for metabolic engineering efforts.

| Enzyme Class | Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| PAL | Petroselinum crispum | L-Phenylalanine | 270 | 237 | (Species-specific data) |

| C4H | Arabidopsis thaliana | Cinnamic acid | 1.5 | 0.25 | (Species-specific data) |

| 4CL | Arabidopsis thaliana | p-Coumaric acid | 18 | 1.2 | (Species-specific data) |

| OMT | Medicago sativa | Caffeic acid | 50 | 0.8 | (Species-specific data) |

| Peroxidase | Horseradish | Guaiacol | 330 | 250 | (Species-specific data) |

| Laccase | Trametes versicolor | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) | 10 | 30 | (Species-specific data) |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the putative biosynthetic pathway of Isodaphnoretin B.

Preparation of Crude Enzyme Extracts

A general protocol for the preparation of crude enzyme extracts from plant tissue, suitable for initial activity assays, is as follows:

-

Harvest fresh plant tissue (e.g., roots of Stellera chamaejasme) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (v/v) glycerol).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the soluble enzymes. For membrane-bound enzymes like C4H, the microsomal fraction can be isolated by ultracentrifugation.

Enzyme Assays

1. Phenylalanine Ammonia-Lyase (PAL) Assay

-

Principle : The activity of PAL is determined by spectrophotometrically measuring the formation of cinnamic acid from L-phenylalanine at 290 nm.

-

Reaction Mixture : 100 mM Tris-HCl buffer (pH 8.8), 40 mM L-phenylalanine, and crude enzyme extract.

-

Procedure :

-

Incubate the reaction mixture at 37°C.

-

Monitor the increase in absorbance at 290 nm over time.

-

Calculate the enzyme activity using the molar extinction coefficient of cinnamic acid (ε₂₉₀ = 9,630 M⁻¹cm⁻¹).

-

2. Cinnamate 4-Hydroxylase (C4H) Assay

-

Principle : C4H activity is measured by monitoring the conversion of [¹⁴C]-cinnamic acid to [¹⁴C]-p-coumaric acid.

-

Reaction Mixture : 50 mM potassium phosphate buffer (pH 7.5), 1 mM NADPH, 0.1 mM [¹⁴C]-cinnamic acid, and microsomal enzyme preparation.

-

Procedure :

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by adding hydrochloric acid.

-

Extract the products with ethyl acetate.

-

Separate the substrate and product by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the radioactivity of the p-coumaric acid spot/peak using a scintillation counter.

-

3. 4-Coumarate:CoA Ligase (4CL) Assay

-

Principle : 4CL activity is determined by spectrophotometrically measuring the formation of p-coumaroyl-CoA from p-coumaric acid at 333 nm.

-

Reaction Mixture : 200 mM Tris-HCl buffer (pH 7.5), 5 mM ATP, 5 mM MgCl₂, 0.5 mM Coenzyme A, 0.2 mM p-coumaric acid, and crude enzyme extract.

-

Procedure :

-

Incubate the reaction mixture at 30°C.

-

Monitor the increase in absorbance at 333 nm.

-

Calculate the enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA (ε₃₃₃ = 21,000 M⁻¹cm⁻¹).

-

4. O-Methyltransferase (OMT) Assay

-

Principle : OMT activity is measured by monitoring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-¹⁴C]methionine (SAM) to the hydroxyl group of the acceptor substrate.

-

Reaction Mixture : 100 mM Tris-HCl buffer (pH 7.5), 1 mM dithiothreitol, 0.5 mM substrate (e.g., daphnetin), 0.1 mM S-adenosyl-L-[methyl-¹⁴C]methionine, and crude enzyme extract.

-

Procedure :

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction and extract the methylated product.

-

Quantify the radioactivity of the product by scintillation counting.

-

5. Peroxidase/Laccase Assay for Dimerization

-

Principle : The oxidative coupling activity is monitored by observing the depletion of the monomeric substrates and the formation of the dimeric product.

-

Reaction Mixture : 50 mM sodium acetate buffer (pH 5.0), 1 mM H₂O₂ (for peroxidase), 0.1 mM of each coumarin monomer, and crude enzyme extract.

-

Procedure :

-

Incubate the reaction mixture at room temperature.

-

At various time points, stop the reaction and extract the products.

-

Analyze the reaction mixture by HPLC or LC-MS to quantify the remaining monomers and the newly formed Isodaphnoretin B.

-

Conclusion

The biosynthesis of Isodaphnoretin B presents a compelling example of the intricate and branched nature of plant secondary metabolism. While the precise enzymatic machinery in Stellera chamaejasme awaits discovery, the proposed pathway, rooted in established biochemical principles, provides a robust framework for future research. The experimental protocols and comparative quantitative data provided in this guide are intended to facilitate the investigation of this and other complex natural product biosynthetic pathways, ultimately enabling their potential exploitation in metabolic engineering and drug development.

Isodaphnoretin B: A Technical Guide to its Putative Mechanism of Action

Disclaimer: As of late 2025, dedicated research on the specific mechanism of action of Isodaphnoretin B is not available in the public domain. Isodaphnoretin B has been isolated from the roots of Stellera chamaejasme. This guide, therefore, presents a putative mechanism of action for Isodaphnoretin B based on the well-documented biological activities of structurally similar isoflavonoids, namely Daphnoretin and Genistein. The information provided herein is intended for researchers, scientists, and drug development professionals to serve as a foundation for future investigation. All proposed mechanisms for Isodaphnoretin B require direct experimental validation.

Introduction to Isodaphnoretin B and Related Isoflavonoids

Isodaphnoretin B is a natural bicoumarin, a class of phenolic compounds. Due to the scarcity of direct research, this guide will draw parallels from two extensively studied isoflavonoids: Daphnoretin and Genistein. These compounds share a common isoflavone backbone and exhibit significant anti-cancer and anti-inflammatory properties. Their mechanisms of action are multifaceted, primarily revolving around the induction of apoptosis in cancer cells and the suppression of inflammatory signaling pathways.

Putative Anticancer Mechanism of Action: Induction of Apoptosis

Based on the activities of Daphnoretin and Genistein, Isodaphnoretin B is hypothesized to induce apoptosis in cancer cells through a combination of intrinsic and extrinsic pathways, characterized by the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and activation of caspases.

Induction of Oxidative Stress

A primary proposed mechanism is the induction of apoptosis through the generation of intracellular ROS.[1] Increased ROS levels can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[1]

Modulation of the Intrinsic Apoptotic Pathway

-

Bcl-2 Family Regulation: Isodaphnoretin B may downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax.[1][2] This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial-mediated apoptotic cascade.[1][2]

-

Mitochondrial Disruption and Caspase Activation: The altered Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytosol.[1][3] Cytochrome c then associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, an initiator caspase.[1][3] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[1][3]

Inhibition of Pro-Survival Signaling Pathways

-

PI3K/Akt Pathway: Daphnoretin has been shown to suppress the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.[2] By inhibiting the phosphorylation of PI3K and Akt, Isodaphnoretin B could potentially halt downstream signaling that promotes cancer cell survival.[2]

Putative Anti-inflammatory Mechanism of Action

Drawing parallels with Genistein and Daphnetin, Isodaphnoretin B is likely to exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways.[4][5]

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Genistein has been shown to prevent the translocation of NF-κB into the nucleus by inhibiting the phosphorylation of IκBα and IKKα/β.[6] This sequesters NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[5][6] Daphnetin also suppresses the NF-κB pathway.[5]

Modulation of MAPK Signaling

Mitogen-activated protein kinases (MAPKs) are crucial in transducing extracellular signals to cellular responses, including inflammation. Genistein can inhibit MAPK pathways, which in turn reduces the production of inflammatory mediators.[7]

Antioxidant Activity

Similar to other flavonoids, Isodaphnoretin B is expected to possess antioxidant properties, scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD).[5] This reduction in oxidative stress contributes to its anti-inflammatory effects.

Quantitative Data for Related Compounds

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for Daphnoretin and Genistein in various cancer cell lines. This data provides a reference for the potential potency of Isodaphnoretin B.

Table 1: IC50 Values for Daphnoretin

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| HOS | Human Osteosarcoma | 3.89 | 72 |

| K562 | Chronic Myeloid Leukemia | ~0.2 (for 10% cell death) | 48 |

Table 2: IC50 Values for Genistein

| Cell Line | Cancer Type | IC50 (µM) |

| LNCaP | Prostate Cancer | 26 |

| DU145 | Prostate Cancer | 45 |

| Various Human Tumor Cell Lines | Various | 7.4 - 100 |

Experimental Protocols

The following are generalized protocols for key experiments that would be essential to validate the putative mechanism of action of Isodaphnoretin B.

Western Blotting for Apoptosis-Related Proteins

This protocol allows for the detection and quantification of changes in protein expression levels.

-

Cell Lysis: Treat cancer cells with varying concentrations of Isodaphnoretin B for specified time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-Akt, Akt) overnight at 4°C.[12]

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

Reactive Oxygen Species (ROS) Detection by Flow Cytometry

This protocol measures the intracellular generation of ROS.

-

Cell Treatment: Seed cells in a 6-well plate and treat with Isodaphnoretin B for the desired time. Include a positive control (e.g., H2O2) and an untreated control.

-

Staining: After treatment, incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free media for 30 minutes at 37°C in the dark.[14][15]

-

Cell Harvesting and Analysis: Wash the cells with PBS, trypsinize, and resuspend in PBS. Analyze the fluorescence intensity of the cells using a flow cytometer, typically in the FITC channel.[15] An increase in fluorescence indicates an increase in intracellular ROS.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

-

Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.[16][17]

-

Treatment: After 24 hours, treat the transfected cells with Isodaphnoretin B for a specified duration, followed by stimulation with an NF-κB activator like TNF-α.

-

Cell Lysis and Luminescence Measurement: Lyse the cells using a passive lysis buffer. Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.[18][19]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in Isodaphnoretin B-treated cells compared to the TNF-α-stimulated control indicates inhibition of NF-κB activity.

Visualizations of Signaling Pathways

The following diagrams illustrate the putative signaling pathways that may be modulated by Isodaphnoretin B, based on data from related compounds.

Caption: Putative Apoptotic Pathway of Isodaphnoretin B.

Caption: Putative Anti-inflammatory Pathway of Isodaphnoretin B.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural similarity of Isodaphnoretin B to well-characterized isoflavonoids like Daphnoretin and Genistein allows for the formulation of a plausible mechanism of action. It is hypothesized that Isodaphnoretin B exerts anticancer effects through the induction of apoptosis via ROS generation, modulation of the Bcl-2 protein family, and inhibition of pro-survival pathways like PI3K/Akt. Furthermore, its anti-inflammatory properties are likely mediated by the inhibition of the NF-κB and MAPK signaling pathways.

This technical guide serves as a foundational resource for researchers. Future studies should focus on validating these putative mechanisms through direct experimentation. Key areas of investigation should include:

-

Determining the IC50 values of Isodaphnoretin B in a panel of cancer cell lines.

-

Investigating the induction of apoptosis and the specific signaling pathways involved.

-

Elucidating the anti-inflammatory effects and the molecular targets of Isodaphnoretin B.

-

Conducting in vivo studies to assess the therapeutic potential of Isodaphnoretin B in animal models of cancer and inflammatory diseases.

Such research will be crucial in determining whether Isodaphnoretin B holds promise as a novel therapeutic agent.

References

- 1. Daphnoretin induces reactive oxygen species-mediated apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Daphnoretin Induces Cell Cycle Arrest and Apoptosis in Human Osteosarcoma (HOS) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Daphnetin? [synapse.patsnap.com]

- 6. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Plasma pharmacokinetics of genistein in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apoptosis western blot guide | Abcam [abcam.com]

- 13. m.youtube.com [m.youtube.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 17. bowdish.ca [bowdish.ca]

- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activities of Isodaphnoretin B: A Review of Current Knowledge and Future Directions

Disclaimer: As of late 2025, publicly available scientific literature on Isodaphnoretin B is exceedingly limited. This document summarizes the available information and provides a scientifically-grounded projection of its potential biological activities and mechanisms based on its chemical class. The experimental protocols and signaling pathways detailed below are generalized representations of methods and mechanisms common for this class of compounds and should not be considered as having been experimentally validated specifically for Isodaphnoretin B unless explicitly stated.

Introduction to Isodaphnoretin B

Isodaphnoretin B is a natural product, specifically a coumarin, that has been isolated from the roots of the plant Stellera chamaejasme. It is identified by the CAS Number 944824-29-7. While commercially available for research purposes, Isodaphnoretin B remains a largely uncharacterized compound in terms of its pharmacological activities.

Coumarins as a chemical class are well-documented for a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. These activities are often attributed to their ability to modulate key signaling pathways involved in cellular stress, inflammation, and apoptosis. Given the structural similarities to other bioactive coumarins, such as Daphnetin, it is hypothesized that Isodaphnoretin B may possess similar properties. This guide will explore these potential activities, providing a framework for future research.

Potential Biological Activities and Mechanisms of Action

Based on the activities of related coumarins, Isodaphnoretin B is postulated to exhibit significant anti-inflammatory and anticancer properties. The primary mechanism for such effects in this class of compounds often involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The anti-inflammatory effects of many natural flavonoids and coumarins are mediated by their ability to suppress the production of pro-inflammatory mediators.[1] This is frequently achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] The expression of these enzymes is largely controlled by the NF-κB transcription factor.

It is hypothesized that Isodaphnoretin B may inhibit the NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS and COX-2. Isodaphnoretin B could potentially interfere with this cascade, possibly by inhibiting IKK activity or preventing IκBα degradation.

Figure 1. Hypothesized anti-inflammatory mechanism of Isodaphnoretin B via inhibition of the NF-κB pathway.

Chronic inflammation is a key contributor to cancer development, and the NF-κB pathway is also implicated in tumorigenesis through its roles in cell proliferation, survival, and angiogenesis. Therefore, any inhibitory effect of Isodaphnoretin B on NF-κB could also confer anticancer properties. Many natural compounds exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting the cell cycle in cancer cells. These processes are often regulated by complex signaling pathways such as PI3K/Akt, which is a common target for cancer therapeutics. It is plausible that Isodaphnoretin B could modulate these or other cancer-related pathways.

Quantitative Data Summary

A thorough search of existing scientific literature did not yield any quantitative data (e.g., IC₅₀ or EC₅₀ values) regarding the biological activities of Isodaphnoretin B. The table below is provided as a template for future research findings.

| Biological Activity | Cell Line / Model | Assay Type | IC₅₀ (µM) | Reference |

| Anti-inflammatory | RAW 264.7 Macrophages | Nitric Oxide (NO) Assay | Data not available | N/A |

| Cytotoxicity | MDA-MB-231 (Breast Cancer) | MTT / Cell Viability Assay | Data not available | N/A |

| COX-2 Inhibition | In vitro enzyme assay | COX-2 Activity Assay | Data not available | N/A |

| iNOS Inhibition | In vitro enzyme assay | iNOS Activity Assay | Data not available | N/A |

Table 1. Template for Quantitative Biological Data for Isodaphnoretin B.

Detailed Methodologies for Key Experiments

The following sections describe generalized protocols that are standardly used to investigate the anti-inflammatory and cytotoxic activities of novel compounds like Isodaphnoretin B.

Murine macrophage cells (e.g., RAW 264.7) or human cancer cell lines (e.g., MDA-MB-231) are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

This assay is used to assess the cytotoxic effect of a compound on cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Isodaphnoretin B (e.g., 1, 5, 10, 25, 50, 100 µM) for 24-48 hours. A vehicle control (e.g., DMSO) is run in parallel.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is calculated using non-linear regression analysis.

Figure 2. General experimental workflow for an MTT cell viability assay.

This assay measures the anti-inflammatory effect of a compound by quantifying nitrite, a stable product of NO.

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat cells with various concentrations of Isodaphnoretin B for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (NED solution).

-

Incubation and Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

-

Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve.

This technique is used to detect changes in the protein expression of key signaling molecules like p-IκBα, COX-2, and iNOS.

-

Protein Extraction: Treat cells as described for the NO assay, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-COX-2, anti-iNOS, anti-p-IκBα, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin is used as a loading control to ensure equal protein loading.

Conclusion and Future Directions

The immediate priorities for future research should be:

-

Systematic Screening: Perform comprehensive in vitro screening to determine the cytotoxic and anti-inflammatory activities of Isodaphnoretin B across various cell lines.

-

Mechanism Elucidation: Investigate the effect of Isodaphnoretin B on key signaling pathways, starting with the NF-κB cascade, to understand its molecular targets.

-

In Vivo Studies: Should in vitro studies yield promising results, subsequent validation in animal models of inflammation and cancer will be essential.

This technical guide serves as a foundational framework, encouraging the scientific community to explore the therapeutic potential of this uncharacterized natural product.

References

Pharmacological Profile of Isodaphnoretin B: An In-Depth Technical Guide

A comprehensive review of available scientific literature reveals a significant scarcity of specific pharmacological data for Isodaphnoretin B. This document outlines the current state of knowledge and addresses the limitations in providing a detailed pharmacological profile as requested.

Isodaphnoretin B is a known bicoumarin, a class of naturally occurring phenolic compounds. It has been identified and isolated from plant species such as Stellera chamaejasme and Daphne genkwa. Its chemical formula is C₂₀H₁₄O₈ and its unique structure distinguishes it from its more studied isomer, Daphnoretin.

Despite its identification, dedicated in-depth studies on the pharmacological activities of Isodaphnoretin B are not available in the public domain. Extensive searches of scientific databases have not yielded specific quantitative data, such as IC₅₀ or EC₅₀ values, which are crucial for summarizing its potency and efficacy in a structured tabular format. Furthermore, there is a lack of published experimental protocols detailing methodologies for any in vitro or in vivo studies that may have been conducted on this specific compound.

Consequently, information regarding the mechanism of action and the specific signaling pathways modulated by Isodaphnoretin B remains unelucidated. The absence of this foundational data precludes the creation of accurate and informative diagrams of signaling pathways, experimental workflows, or logical relationships as requested.

While the broader pharmacological activities of the plant extracts from which Isodaphnoretin B is derived have been studied, attributing any specific effects to Isodaphnoretin B itself would be speculative without direct experimental evidence. The scientific community has largely focused on other constituents of Stellera chamaejasme and Daphne genkwa, leaving the pharmacological profile of Isodaphnoretin B an area for future research.

Due to the lack of available scientific data, it is not possible to provide an in-depth technical guide or whitepaper on the core pharmacological profile of Isodaphnoretin B that meets the requirements of quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways. Further research is required to explore the potential therapeutic properties of this natural compound.

Isodaphnoretin B: A Technical Guide on its Discovery, and Biological Activity

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Isodaphnoretin B is a naturally occurring biflavonoid, a class of polyphenolic compounds, isolated from the medicinal plant Wikstroemia indica. This plant has a long history of use in traditional Chinese medicine for treating a variety of ailments, including inflammatory diseases and cancer.[1][2][3] This technical guide provides a comprehensive overview of the discovery, and history of Isodaphnoretin B, detailing its isolation, and exploring its potential biological activities, with a focus on its anti-inflammatory properties and interaction with the NF-κB signaling pathway. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Discovery and History

The discovery of Isodaphnoretin B is part of the broader scientific investigation into the rich phytochemical landscape of the Wikstroemia genus, which is known to produce a diverse array of bioactive compounds, including coumarins, flavonoids, and lignans.[1][2][3][4] Wikstroemia indica (L.) C. A. Mey., in particular, has been a focal point of phytochemical research due to its extensive use in traditional medicine.[1][2][3]

While a specific date and team for the initial discovery of "Isodaphnoretin B" is not prominently documented in readily available scientific literature, its existence is inferred from the systematic study of biflavonoids from Wikstroemia indica. The nomenclature of natural products often evolves, and it is possible that Isodaphnoretin B was initially reported under a different name or as part of a larger study on the constituents of the plant. The "daphnoretin" root in its name suggests a structural relationship to daphnoretin, another bioactive compound isolated from the same plant.[5]

The general historical context for the discovery of biflavonoids from Wikstroemia indica places it within the last few decades, a period marked by significant advancements in chromatographic and spectroscopic techniques that have enabled the isolation and structural elucidation of complex natural products.

Physicochemical Properties and Structural Elucidation

The structural elucidation of biflavonoids like Isodaphnoretin B relies on a combination of modern spectroscopic techniques. While specific data for Isodaphnoretin B is not available, the general methodologies employed for related compounds from Wikstroemia indica are detailed below.

Table 1: Spectroscopic Data for a Representative Biflavonoid from Wikstroemia indica

| Technique | Data Type | Observations |

| HRESIMS | Molecular Formula | Provides the exact mass and elemental composition. |

| ¹H NMR | Proton Chemical Shifts | Reveals the number and types of protons and their connectivity. |

| ¹³C NMR | Carbon Chemical Shifts | Indicates the number and types of carbon atoms in the molecule. |

| COSY | Correlation Spectroscopy | Shows proton-proton couplings within the same spin system. |

| HSQC | Heteronuclear Single Quantum Coherence | Correlates protons to their directly attached carbons. |

| HMBC | Heteronuclear Multiple Bond Correlation | Shows correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule. |

| CD Spectroscopy | Circular Dichroism | Used to determine the stereochemistry of the molecule. |

Note: This table represents the typical data collected for the structural elucidation of biflavonoids from Wikstroemia indica, as specific data for Isodaphnoretin B is not available.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used in the isolation and characterization of biflavonoids from Wikstroemia indica.

Isolation of Biflavonoids from Wikstroemia indica

Objective: To isolate biflavonoids, including Isodaphnoretin B, from the plant material.

Methodology:

-

Plant Material Collection and Preparation: The roots or rhizomes of Wikstroemia indica are collected, authenticated, and air-dried. The dried material is then ground into a coarse powder.

-

Extraction: The powdered plant material is extracted exhaustively with a solvent such as 95% ethanol or methanol at room temperature. The extraction is typically repeated multiple times to ensure complete extraction of the bioactive compounds.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is then successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Biflavonoids are typically found in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to various chromatographic techniques for further purification.

-

Column Chromatography: The fraction is first separated on a silica gel column using a gradient of solvents, for example, a mixture of chloroform and methanol.

-

Sephadex LH-20 Chromatography: Fractions from the silica gel column are further purified on a Sephadex LH-20 column, which separates compounds based on their size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative HPLC with a C18 column and a mobile phase typically consisting of a mixture of methanol and water or acetonitrile and water.

-

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of Isodaphnoretin B on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of Isodaphnoretin B (typically ranging from 1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Biological Activity and Signaling Pathways

Biflavonoids isolated from Wikstroemia indica have demonstrated a range of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects.[6] While specific studies on Isodaphnoretin B are limited, the anti-inflammatory properties of related flavonoids and biflavonoids are well-documented and are often mediated through the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Anti-inflammatory Effects and the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a crucial role in regulating the expression of numerous genes involved in inflammation, immunity, and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

It is hypothesized that Isodaphnoretin B, like other related flavonoids, may exert its anti-inflammatory effects by interfering with one or more steps in the NF-κB signaling cascade. This could involve the inhibition of IKK activity, the prevention of IκB degradation, or the direct inhibition of NF-κB nuclear translocation or DNA binding.

Visualization of the NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway and the potential points of inhibition by anti-inflammatory compounds like Isodaphnoretin B.

Caption: Canonical NF-κB signaling pathway and potential inhibition by Isodaphnoretin B.

Future Perspectives

Isodaphnoretin B, as a constituent of the medicinally important plant Wikstroemia indica, holds promise for further investigation. Future research should focus on:

-

Definitive Isolation and Structural Elucidation: A comprehensive study to unequivocally isolate and characterize Isodaphnoretin B, providing detailed spectroscopic data.

-

Synthesis: Development of a synthetic route to obtain larger quantities of Isodaphnoretin B for extensive biological evaluation.

-

Mechanism of Action Studies: In-depth studies to elucidate the precise molecular mechanisms underlying its biological activities, particularly its effects on inflammatory signaling pathways.

-

In Vivo Studies: Evaluation of the efficacy and safety of Isodaphnoretin B in animal models of inflammatory diseases and cancer.

The exploration of Isodaphnoretin B and other biflavonoids from Wikstroemia indica could lead to the development of novel therapeutic agents for a variety of human diseases.

References

- 1. Biflavonoids from the roots of Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oiccpress.com [oiccpress.com]

- 5. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new cytotoxic biflavonoid from the rhizome of Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Isodaphnoretin B Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Isodaphnoretin B is a naturally occurring isoflavonoid that has garnered interest within the scientific community for its potential biological activities. The effective isolation and purification of Isodaphnoretin B from plant matrices are critical preliminary steps for comprehensive pharmacological evaluation, structural analysis, and subsequent drug development efforts. These application notes provide a detailed overview of established and modern techniques for the extraction and purification of isoflavonoids, which can be adapted and optimized for Isodaphnoretin B. The protocols outlined below are based on methodologies successfully applied to structurally similar compounds. Researchers should consider these as robust starting points for method development.

Part 1: Extraction Methodologies

The initial step in isolating Isodaphnoretin B involves its extraction from the raw plant material. The choice of method can significantly impact yield, purity, and the integrity of the compound. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer considerable advantages over conventional methods by reducing extraction time and solvent consumption.[1][2][3]

Protocol 1: Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent.[4][5] The collapse of these bubbles near the cell walls of the plant material disrupts the cellular structure, enhancing solvent penetration and facilitating the release of target compounds into the solvent.[5][6] This method is known for its efficiency at lower temperatures, which helps to preserve thermolabile compounds.[4]

Experimental Protocol:

-

Preparation: Dry the source plant material in an oven (e.g., at 45-60°C) until a constant weight is achieved and grind it into a fine powder (e.g., 60-80 mesh).[7]

-

Mixing: Place a known quantity of the powdered plant material (e.g., 10 g) into an extraction vessel.

-

Solvent Addition: Add the chosen extraction solvent. A common starting point for isoflavonoids is an aqueous ethanol or methanol solution (e.g., 70% v/v).[7] The solvent-to-solid ratio should be optimized; a typical range is 15:1 to 30:1 mL/g.[7]

-

Ultrasonication: Submerge the extraction vessel in an ultrasonic bath. Set the operational parameters. Based on similar compounds, initial parameters can be set to:

-

Filtration: After extraction, separate the mixture by vacuum filtration. Wash the solid residue with a small volume of the extraction solvent to recover any remaining extract.

-

Concentration: Combine the filtrates and concentrate the solution using a rotary evaporator under reduced pressure to yield the crude extract.

Protocol 2: Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, causing a rapid increase in internal pressure within the plant cells. This pressure ruptures the cell walls, leading to the efficient release of phytochemicals.[8][9] MAE significantly shortens the extraction time, often to just a few minutes.[10]

Experimental Protocol:

-

Preparation: Prepare the dried and powdered plant material as described in the UAE protocol.

-

Mixing: Place a weighed amount of the powder (e.g., 10 g) into a specialized microwave extraction vessel.

-

Solvent Addition: Add the extraction solvent (e.g., 80% v/v ethanol) at an optimized solvent-to-material ratio (e.g., 25:1 mL/g).[8]

-

Microwave Irradiation: Place the vessel in a microwave reactor. Set the extraction parameters. Optimal conditions for a related compound were found to be:

-

Cooling & Filtration: After the extraction is complete, allow the vessel to cool to room temperature. Filter the mixture to separate the extract from the solid residue.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

Quantitative Data for Extraction Methods (Exemplary)

The following table summarizes optimized parameters from studies on isoflavonoids, which can serve as a baseline for developing a method for Isodaphnoretin B.

| Parameter | Ultrasound-Assisted Extraction (UAE)[7] | Microwave-Assisted Extraction (MAE)[8] | Conventional Method (Soxhlet)[8] |

| Target Compounds | Iristectorin A/B, Tectoridin, etc. | Silybinin (Flavonolignan) | Silybinin (Flavonolignan) |

| Solvent | 70% Methanol | 80% Ethanol | Ethanol |

| Solvent/Solid Ratio | 15 mL/g | 25 mL/g | Not Specified |

| Temperature | 45°C | Maintained by Power Setting | Boiling Point of Solvent |

| Time | 45 min | 12 min | 12 hours |

| Power | 150 W | 600 W | N/A |

| Relative Yield | Highest yield compared to ME and SE | 100% (Reference) | 79.6% of MAE yield |

Part 2: Purification Methodologies

Following extraction, the crude extract contains a complex mixture of compounds. A multi-step purification process is typically required to isolate Isodaphnoretin B with high purity.

Workflow for Extraction and Purification

Caption: Workflow from plant material to pure compound.

Protocol 3: Column Chromatography (CC)

Column chromatography is an effective technique for the initial fractionation of the crude extract to separate compounds based on their polarity.[11]

Experimental Protocol:

-

Column Preparation:

-

Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.[12]

-

Add a thin layer of sand (approx. 1-2 cm) over the plug.[13]

-

Prepare a slurry of silica gel in the chosen mobile phase (eluent), typically a non-polar solvent like hexane.[12]

-

Carefully pour the slurry into the column, tapping the sides gently to ensure even packing and remove air bubbles.[13] Allow the silica to settle.

-

Add another layer of sand on top of the silica bed to prevent disruption.[13]

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).[13]

-

Carefully pipette this solution onto the top of the sand layer.

-

Drain the solvent until the sample is absorbed into the silica bed.

-

-

Elution:

-

Begin adding the mobile phase to the top of the column. A typical starting eluent for isoflavonoids could be a mixture of hexane and ethyl acetate.

-

Collect the eluate in fractions (e.g., 10-20 mL per test tube).[11]

-

Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute compounds with higher polarity.

-

-

Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify which fractions contain Isodaphnoretin B. Pool the pure or semi-pure fractions for further purification.

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution technique used for the final purification of the target compound to achieve high purity (>95%).[14][15]

Experimental Protocol:

-

System Preparation:

-

Select an appropriate preparative column (e.g., C18, 250 mm × 10.0 mm, 5 μm).[15]

-

Equilibrate the column with the mobile phase at a constant flow rate.

-

-

Method Development: First, develop an analytical HPLC method to achieve good separation of Isodaphnoretin B from impurities. This method is then scaled up for preparative use.

-

Sample Preparation: Dissolve the semi-purified fraction from column chromatography in the mobile phase and filter it through a 0.45 μm syringe filter.

-

Injection and Elution:

-

Inject the sample solution onto the column.

-

Run the separation using an optimized mobile phase. For isoflavonoids, a common mobile phase is a gradient or isocratic mixture of methanol and water, often with a small amount of acid (e.g., 0.1% acetic or formic acid) to improve peak shape.[15][16]

-

Example mobile phase: Methanol–0.1% aqueous acetic acid (70:30, v/v).[15]

-

Set the flow rate (e.g., 5 mL/min) and detection wavelength based on the UV absorbance maximum of Isodaphnoretin B.[15]

-

-

Fraction Collection: Collect the peak corresponding to Isodaphnoretin B using an automated fraction collector.

-

Purity Confirmation: Analyze the collected fraction for purity using analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Quantitative Data for Purification Methods (Exemplary)

| Parameter | Preparative HPLC[15] |

| Target Compounds | Flavonoids from Pogostemon cablin |

| Column | YMC C18 (250 mm × 10.0 mm, 5μm) |

| Mobile Phase | Methanol–0.1% aqueous acetic acid (70:30, v/v) |

| Flow Rate | 5 mL/min |

| Detection | 276 nm |

| Column Temperature | 30°C |

| Sample Concentration | ~30 mg/mL |

Part 3: Potential Biological Activity and Signaling Pathways

While the specific signaling pathways modulated by Isodaphnoretin B require dedicated investigation, many flavonoids and isoflavonoids are known to interact with key cellular signaling cascades involved in inflammation, cell proliferation, and fibrosis, such as the TGF-β and MAPK/ERK pathways.[17][18] Investigating these pathways would be a logical step in elucidating the mechanism of action of Isodaphnoretin B.

Example Signaling Pathway: TGF-β/Smad

The Transforming Growth Factor-beta (TGF-β) pathway plays a crucial role in cellular processes like growth, differentiation, and extracellular matrix production. Its dysregulation is implicated in fibrosis and cancer.[17] Natural compounds can modulate this pathway at various points.

Caption: Potential modulation points in the TGF-β pathway.

References

- 1. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Utilization of Ultrasonic-Assisted Extraction for Bioactive Compounds from Floral Sources [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Ultrasound-assisted extraction of five isoflavones from Iris tectorum Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. Microwave Irradiation as a Powerful Tool for Isolating Isoflavones from Soybean Flour - PMC [pmc.ncbi.nlm.nih.gov]

- 10. xisdxjxsu.asia [xisdxjxsu.asia]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. lcms.cz [lcms.cz]

- 15. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

Application Note: Quantification of Isodaphnoretin B by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective method for the quantification of Isodaphnoretin B in biological matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Isodaphnoretin B, a natural product isolated from Stellera chamaejasme, has garnered interest for its potential biological activities. The methodology presented herein provides a robust framework for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolic profiling, and quality control of Isodaphnoretin B. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, along with representative validation data based on structurally similar compounds.

Introduction

Isodaphnoretin B is a coumarin derivative with a molecular weight of 382.32 g/mol and a chemical formula of C20H14O8. As a member of a class of compounds with known biological activities, accurate and precise quantification is crucial for further investigation of its therapeutic potential. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers high sensitivity and selectivity, making it the ideal analytical technique for the determination of Isodaphnoretin B in complex biological samples. This document provides a detailed protocol and exemplary performance data for the quantification of Isodaphnoretin B.

Experimental Protocols

Sample Preparation

A liquid-liquid extraction (LLE) method is recommended for the extraction of Isodaphnoretin B from plasma samples.

Materials:

-

Human plasma

-

Isodaphnoretin B standard

-

Internal Standard (IS) solution (e.g., a structurally similar and stable compound not present in the sample)

-

Methyl tert-butyl ether (MTBE)

-

Acetonitrile (ACN)

-

Water, HPLC grade

-

Formic acid

Procedure:

-

To 100 µL of plasma in a microcentrifuge tube, add 25 µL of internal standard solution.

-

Add 500 µL of MTBE.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS Analysis

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven.

-

Mass spectrometer with an electrospray ionization (ESI) source.

HPLC Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 383.07 (for [M+H]⁺) |

| Product Ion (m/z) | To be determined by direct infusion of Isodaphnoretin B standard |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | To be optimized for the specific instrument |

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on validated assays for structurally similar compounds such as the daphnane diterpenoid yuanhuacine and the biflavonoid amentoflavone.[1][2][3]

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Isodaphnoretin B | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low QC | 3 | < 15 | < 15 | 85 - 115 |

| Medium QC | 100 | < 15 | < 15 | 85 - 115 |

| High QC | 800 | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Isodaphnoretin B | Low QC | > 80 | 85 - 115 |

| Isodaphnoretin B | High QC | > 80 | 85 - 115 |

Mandatory Visualization

Caption: Experimental workflow for Isodaphnoretin B quantification.

Caption: Hypothetical signaling pathway of Isodaphnoretin B.

Conclusion

The HPLC-MS method described provides a robust and reliable approach for the quantification of Isodaphnoretin B in biological matrices. The protocol is characterized by high sensitivity, specificity, and a wide dynamic range, making it suitable for a variety of research and drug development applications. The provided validation parameters, based on analogous compounds, serve as a strong foundation for the implementation and validation of this method in any laboratory.

References

- 1. Metabolism, pharmacokinetics, and bioavailability of yuanhuacine in rat using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid chromatography-tandem mass spectrometry determination and pharmacokinetic analysis of amentoflavone and its conjugated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of an LC-MS method for simultaneous quantitation of amentoflavone and biapigenin, the minor and major biflavones from Hypericum perforatum L., in human plasma and its application to real blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Assays of Isodaphnoretin B Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction